REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[O-:9][Mn](=O)(=O)=O.[K+].[OH2:15]>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:9])=[O:15])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)C
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
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to reflux 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux a further 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux a further 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
then filtered whilst still hot,
|
Type
|
WASH
|
Details
|
washing the isolated solids with boiling water (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous filtrate is then concentrated in vacuo to approximately 40 mL
|
Type
|
ADDITION
|
Details
|
acidified to pH 4 by careful addition of 1 M HCl
|
Type
|
CUSTOM
|
Details
|
the resultant white precipitate isolated by filtration
|
Type
|
CUSTOM
|
Details
|
the forthcoming precipitate also isolated by filtration
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |